2-(2,4-Difluorophenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione
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Overview
Description
2-(2,4-Difluorophenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione is a compound that belongs to the class of thiadiazolidines. This compound is characterized by the presence of a thiadiazolidine ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. The presence of the 2,4-difluorophenyl group and the 4-methyl group further defines its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-difluoroaniline with carbon disulfide and methyl iodide in the presence of a base to form the intermediate, which then undergoes cyclization to yield the desired thiadiazolidine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
2-(2,4-Difluorophenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)pyridine
- 2-(2,4-Difluorophenyl)benzamide
- 2-(2,4-Difluorophenyl)isothiocyanate
Uniqueness
2-(2,4-Difluorophenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione is unique due to its specific ring structure and the presence of both the 2,4-diflu
Properties
CAS No. |
89570-35-4 |
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Molecular Formula |
C9H6F2N2O2S |
Molecular Weight |
244.22 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione |
InChI |
InChI=1S/C9H6F2N2O2S/c1-12-8(14)13(16-9(12)15)7-3-2-5(10)4-6(7)11/h2-4H,1H3 |
InChI Key |
DDJHKNWBQQJYHB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(SC1=O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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